molecular formula C27H34O11 B1338989 Styraxlignolide F CAS No. 823214-06-8

Styraxlignolide F

Cat. No. B1338989
M. Wt: 534.6 g/mol
InChI Key: AEMJDNJKSCBKRL-ZYKRCLGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Styraxlignolide F is a natural compound isolated from Styrax japonica . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of Styraxlignolide F is 534.55 . Its molecular formula is C27H34O11 . The IUPAC name is (3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one .


Physical And Chemical Properties Analysis

Styraxlignolide F is a solid, white to off-white compound .

Scientific Research Applications

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry

Styraxlignolide A, related to Styraxlignolide F, has been studied for its pharmacological properties. A method using liquid chromatography with electrospray ionization tandem mass spectrometry was developed to quantify styraxlignolide A in rat plasma. This method is crucial for pharmacokinetic studies of styraxlignolide A and potentially related compounds like Styraxlignolide F (H. Ji et al., 2011).

Anti-Complement Activity

Styraxlignolide A, a norlignan closely related to Styraxlignolide F, was found to exhibit significant anti-complement activity. This activity is vital for potential therapeutic applications, particularly in treating inflammatory conditions (B. Min et al., 2004).

Antioxidant Properties

A study on Styrax japonica, which contains styraxlignolides including Styraxlignolide F, highlighted the isolation of new lignans with antioxidant activity. These compounds, including styraxlignolide variants, showed potential in scavenging radicals, indicating their utility as natural antioxidants (B. Min et al., 2004).

Allergic Asthma Treatment

Homoegonol, derived from a related compound, styraxlignolide A, was investigated for its efficacy in treating allergic asthma. This study indicates that compounds related to Styraxlignolide F may have potential therapeutic applications in respiratory conditions (I. Shin et al., 2014).

Herb-Drug Interaction

The study on Styrax, which includes compounds like styraxlignolide F, revealed potential herb-drug interactions. This interaction is crucial for understanding the safety profile of these compounds when used alongside conventional medication (Feng Zhang et al., 2020).

Anti-Cancer Activity

Styrax japonica bark extracts, containing styraxlignolide F, have demonstrated anti-cancer activities in vitro. These findings suggest potential applications in cancer therapeutics (O. Kwon et al., 2014).

Chemopreventive Effect

Styrax camporum, which may contain compounds like styraxlignolide F, showed a chemopreventive effect in experimental rat colon carcinogenesis. This suggests potential in preventing or treating certain types of cancer (Pollyanna Francielli de Oliveira et al., 2021).

Inflammatory Disease Treatment

Styraxoside A, isolated from Styrax japonica, inhibited expressions of inflammatory markers, suggesting the potential of styraxlignolide-related compounds in treating inflammatory diseases (Kyung-Jin Yun et al., 2007).

properties

IUPAC Name

(3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O11/c1-33-18-6-4-15(11-20(18)34-2)9-17-16(13-36-26(17)32)8-14-5-7-19(21(10-14)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22-,23-,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMJDNJKSCBKRL-ZYKRCLGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2[C@@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Styraxlignolide F

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Styraxlignolide F
Reactant of Route 2
Styraxlignolide F
Reactant of Route 3
Styraxlignolide F
Reactant of Route 4
Styraxlignolide F
Reactant of Route 5
Styraxlignolide F
Reactant of Route 6
Styraxlignolide F

Citations

For This Compound
9
Citations
TM Hung, MK Lee, BS Min, JC Kim, JS Choi… - Journal of the Korean …, 2009 - Springer
… This study describes the isolation and structural elucidation of a furofuran lignan, compound 1 and X-ray crystalization conformation of known compound, (styraxlignolide F, 2), as well …
BS Min, MK Na, SR Oh, KS Ahn, GS Jeong… - Journal of natural …, 2004 - ACS Publications
… Styraxlignolide F (5) was also isolated as colorless plates (MeOH). Its molecular formula was deduced to be C 27 H 34 O 11 , on the basis of the molecular ion peak at m/z 557.1996 [M …
Number of citations: 108 0-pubs-acs-org.brum.beds.ac.uk
OW Kwon, WJ Kim, HJ Lee - Journal of the Korean Wood Science …, 2014 - koreascience.kr
… The molecular formula of Styraxlignolide F analyzed by spectrometric analyses using FAB-… Bcl-2 and p53 expression than those of styraxlignolide F and other fractions. In apoptosis of …
Number of citations: 6 koreascience.kr
NT Son, NTT Linh, NT Tra, NTT Ha, BT Cham… - Studies in Natural …, 2021 - Elsevier
Genus Styrax belongs to the family Styracaceae, which is widely distributed in tropical and subtropical regions and has been applied in pharmacological uses and food chemical …
NTT Haa, BT Le Thi Tu Anha, DTTA Chama… - Edited by Atta-ur …, 2021 - researchgate.net
… japonica stem bark[46] 58 Styraxlignolide F S. japonica stem bark[46, 47] 59 Styraxjaponoside A S. japonica stem bark[43, 44] 60 Styraxjaponoside B S. …
Number of citations: 2 www.researchgate.net
B Zhou, F Yang, L Qin, J Kuai, L Yang, L Zhang… - Aging (Albany …, 2022 - ncbi.nlm.nih.gov
… Thus, Styraxlignolide F and Tremulacin were screened as promising IDH1_R132H inhibitors. We provide a solid foundation for the design and development of IDH1_R132H targeted …
SG Hwang, A Yang, SJ Kim, MK Kim, SS Kim… - Journal of Life …, 2014 - researchgate.net
Mammalian hyaluronidases (HAase, EC 3.2. 1.35) are a family of enzymes that hydrolyse N-acetyl-D-glucosamine (1-4) glycosidic bonds in hyaluronic acid, which is found in skin, …
Number of citations: 10 www.researchgate.net
권오웅, 김우진, 이학주 - 목재공학 (Journal of the Korean Wood …, 2014 - papersearch.net
… The molecular formula of Styraxlignolide F analyzed by spectrometric analyses using FAB-… Bcl-2 and p53 expression than those of styraxlignolide F and other fractions. In apoptosis of …
Number of citations: 4 papersearch.net
황선구, 양안나, 김수정, 김민기, 김성수, 오현정… - 생명과학회지, 2014 - dbpia.co.kr
HAase는 신체의 연골, 피부, 눈의 초자체 등에 포함된 고분자 다당류의 HA를 분해하는 효소 로서 상처나 염증질환 시 활성화되어 염증, 알레르기 유발과 관련된 효소이다. 본 연구는 500종 …
Number of citations: 4 www.dbpia.co.kr

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